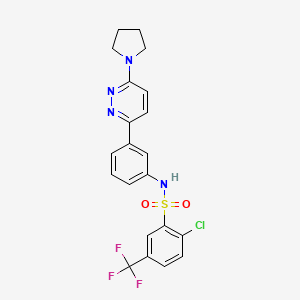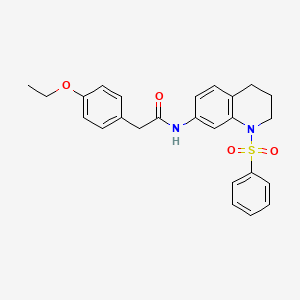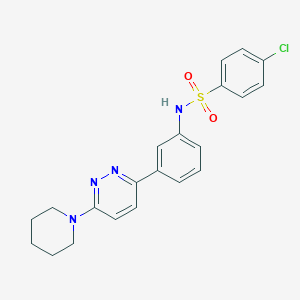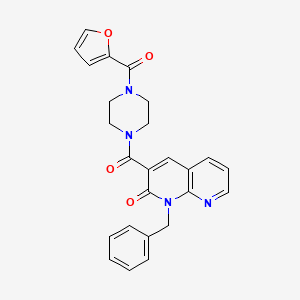
1-benzyl-3-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-1,8-naphthyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-benzyl-3-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-1,8-naphthyridin-2(1H)-one is a complex organic compound that features a naphthyridine core, a piperazine ring, and a furan moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-3-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-1,8-naphthyridin-2(1H)-one typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the Naphthyridine Core: Starting with a suitable precursor, the naphthyridine core can be synthesized through cyclization reactions.
Introduction of the Piperazine Ring: The piperazine ring can be introduced via nucleophilic substitution reactions.
Attachment of the Furan Moiety: The furan ring can be attached through acylation reactions.
Final Assembly: The final compound is assembled through a series of condensation and coupling reactions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-3-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-1,8-naphthyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) can be used under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while substitution could introduce new functional groups.
Scientific Research Applications
1-benzyl-3-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-1,8-naphthyridin-2(1H)-one may have various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation of its potential therapeutic effects, such as antimicrobial or anticancer activities.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-benzyl-3-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-1,8-naphthyridin-2(1H)-one would depend on its specific biological target. Potential mechanisms could include:
Binding to Enzymes: Inhibiting or activating specific enzymes.
Interaction with Receptors: Modulating receptor activity.
Disruption of Cellular Processes: Interfering with DNA replication or protein synthesis.
Comparison with Similar Compounds
Similar Compounds
1-benzyl-3-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-1,8-naphthyridin-2(1H)-one: can be compared with other naphthyridine derivatives, piperazine-containing compounds, and furan-based molecules.
Uniqueness
Structural Features: The combination of the naphthyridine core, piperazine ring, and furan moiety makes it unique.
Biological Activity: Its specific biological activities may differ from similar compounds, making it a valuable target for research.
Properties
Molecular Formula |
C25H22N4O4 |
|---|---|
Molecular Weight |
442.5 g/mol |
IUPAC Name |
1-benzyl-3-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-1,8-naphthyridin-2-one |
InChI |
InChI=1S/C25H22N4O4/c30-23(27-11-13-28(14-12-27)25(32)21-9-5-15-33-21)20-16-19-8-4-10-26-22(19)29(24(20)31)17-18-6-2-1-3-7-18/h1-10,15-16H,11-14,17H2 |
InChI Key |
MKPFOKJMBHCTFF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=CO2)C(=O)C3=CC4=C(N=CC=C4)N(C3=O)CC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


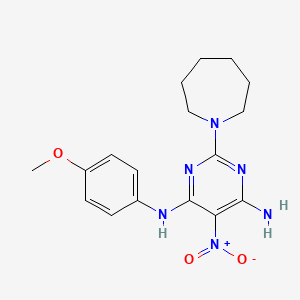
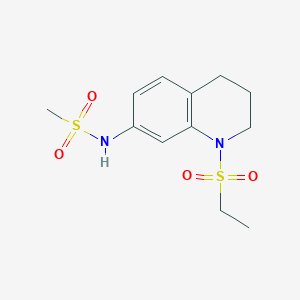
![N1-(2-chlorophenyl)-N2-(2-(2-(4-methoxyphenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)oxalamide](/img/structure/B11259967.png)
![2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B11259974.png)

![2-Ethoxyethyl 10-(3-chlorobenzyl)-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylate](/img/structure/B11259981.png)
![N-(4-ethylphenyl)-2-[(6-methyl-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]acetamide](/img/structure/B11259987.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B11259994.png)
![N-(3-chlorophenyl)-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B11260001.png)

![ethyl {[3-(4-bromophenyl)-4-methyl-2-oxo-2H-chromen-6-yl]oxy}acetate](/img/structure/B11260023.png)
